![molecular formula C24H26O3 B12575426 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one CAS No. 195440-21-2](/img/structure/B12575426.png)
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is a chemical compound with the molecular formula C24H26O3 and a molecular weight of 362.461 g/mol . This compound is known for its unique structure, which includes two hydroxy-dimethylphenyl groups attached to a cyclohexanone core. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 4-hydroxy-3,5-dimethylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is largely dependent on its chemical structure. The hydroxy groups can participate in hydrogen bonding and other interactions, while the cyclohexanone core can engage in various chemical reactions. These interactions and reactions can influence the compound’s biological activity and its effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-hydroxy-3,5-dimethylphenyl)sulfone: Similar structure but contains a sulfone group instead of a cyclohexanone core.
4-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one: Contains a triazine ring instead of a cyclohexanone core.
Uniqueness
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is unique due to its specific combination of hydroxy-dimethylphenyl groups and a cyclohexanone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
195440-21-2 |
|---|---|
Molekularformel |
C24H26O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H26O3/c1-14-8-18(9-15(2)22(14)25)12-20-6-5-7-21(24(20)27)13-19-10-16(3)23(26)17(4)11-19/h8-13,25-26H,5-7H2,1-4H3 |
InChI-Schlüssel |
PYUPALDQNAYFNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=C2CCCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


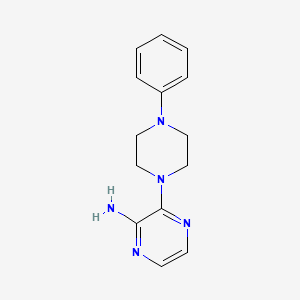
![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
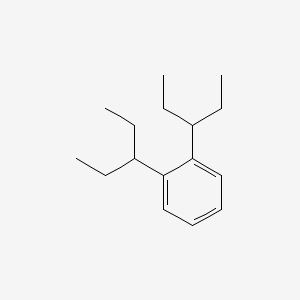
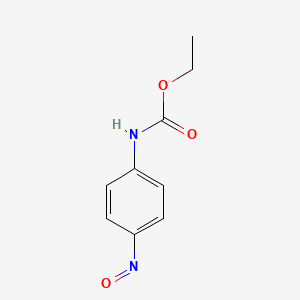
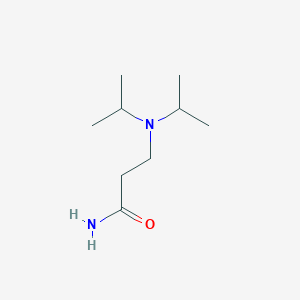
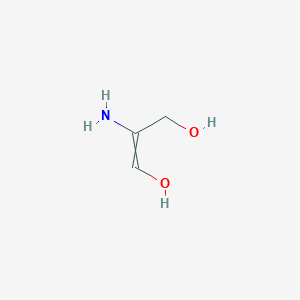
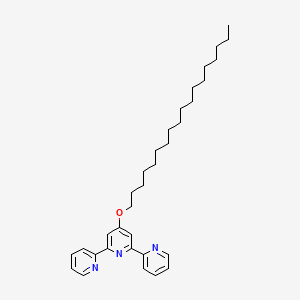
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
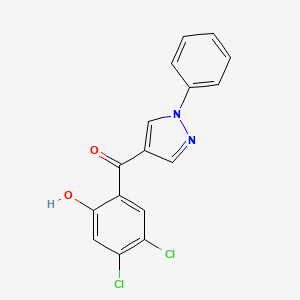
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
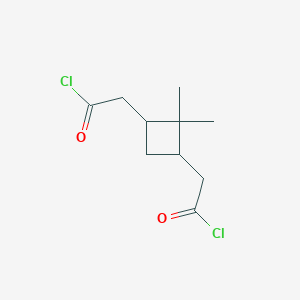
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)

